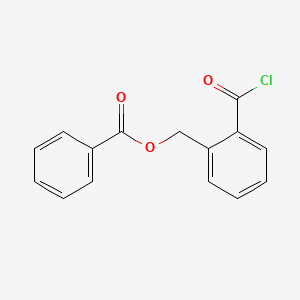

2-(Benzoyloxymethyl)benzoyl chloride

描述

Significance as a Reactive Intermediate in Fine Chemical Synthesis

The primary significance of 2-(benzoyloxymethyl)benzoyl chloride lies in its capacity to act as a bifunctional building block. The acyl chloride moiety serves as a potent acylating agent, readily reacting with a wide range of nucleophiles such as alcohols, amines, and arenes to form esters, amides, and ketones, respectively. wikipedia.org This reactivity is characteristic of benzoyl chlorides in general and is fundamental to many classic organic reactions.

What sets this compound apart is the ortho-benzoyloxymethyl group. This substituent can influence the reactivity of the acyl chloride through steric and electronic effects. More importantly, it provides a secondary reaction site that can be exploited in sequential or one-pot transformations. For instance, after an initial acylation reaction at the acyl chloride position, the benzoyloxy group can be hydrolyzed to reveal a hydroxymethyl group, which can then participate in subsequent reactions. This latent functionality allows for the construction of intricate molecular frameworks from a single, readily available starting material.

While specific, large-scale industrial applications of this compound are not widely documented, its potential as a reactive intermediate is evident in its utility for laboratory-scale chemical synthesis studies. sigmaaldrich.com Its structure is particularly well-suited for the synthesis of heterocyclic compounds, where the ortho-disposed functional groups can undergo intramolecular cyclization reactions to form fused ring systems. For example, compounds with similar ortho-substituents are known precursors to valuable heterocyclic scaffolds such as isocoumarins and phthalides.

Historical Context of Benzoyl Chlorides in Organic Transformations

The chemistry of benzoyl chlorides has a rich history dating back to the 19th century. Benzoyl chloride itself was first prepared in 1832 by Friedrich Wöhler and Justus von Liebig. researchgate.net Early methods for its production included the chlorination of benzaldehyde (B42025) and benzyl (B1604629) alcohol. wikipedia.org These foundational discoveries paved the way for the development of a vast array of synthetic methodologies centered around this reactive functional group.

One of the most significant historical applications of benzoyl chlorides is the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877. researchgate.net This reaction, which involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the preparation of aromatic ketones. youtube.comresearchgate.net The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. youtube.com

Over the decades, the scope of benzoyl chloride chemistry has expanded dramatically. Benzoylation, the process of introducing a benzoyl group into a molecule, has become a common strategy for protecting amine and alcohol functional groups, as well as for the synthesis of esters and amides with diverse applications in pharmaceuticals, dyes, and polymers. wikipedia.orgmedcraveonline.comacs.org The development of various chlorinating agents, such as thionyl chloride and oxalyl chloride, has provided more efficient and milder methods for the preparation of benzoyl chlorides from their corresponding benzoic acids. wikipedia.org

Scope and Research Trajectories of Acyl Chlorides bearing Ortho-Substituted Benzoyloxymethyl Moieties

The strategic placement of functional groups at the ortho position of benzoyl chlorides has emerged as a key area of research for expanding their synthetic utility. The presence of an ortho-substituent can profoundly influence the reactivity and selectivity of the acyl chloride, as well as enable novel intramolecular transformations.

Research into acyl chlorides with ortho-substituted moieties that can act as internal nucleophiles or participate in cascade reactions is a particularly active field. For instance, ortho-alkenyl or ortho-alkynyl benzoyl chlorides can undergo intramolecular cyclizations to generate various heterocyclic systems. While direct research on this compound is not extensively published, studies on analogous compounds provide insight into its potential reactivity. For example, the intramolecular cyclization of related arylpropargyl amides has been shown to produce complex polycyclic structures. rsc.org

A significant research trajectory involves the use of ortho-functionalized benzoyl chlorides as precursors to a wide range of benzo-fused heterocycles. researchgate.net The ability to construct these ring systems in a controlled and efficient manner is of great interest to medicinal and materials chemists. The reactivity of the acyl chloride can be harnessed for an initial intermolecular reaction, followed by an intramolecular event involving the ortho-substituent to build the heterocyclic core.

Furthermore, the development of new catalytic systems that can selectively activate and transform ortho-substituted benzoyl chlorides is a continuous pursuit. For example, transition metal-catalyzed cross-coupling reactions involving the acyl chloride functionality are well-established. Future research may focus on developing catalytic methods that can orchestrate tandem reactions involving both the acyl chloride and the ortho-benzoyloxymethyl group of this compound, leading to novel and efficient synthetic pathways. The exploration of its utility in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, also represents a promising avenue for future investigation.

Compound Information Table

| Compound Name | Synonym(s) |

| This compound | 2-(Hydroxymethyl)benzoyl chloride benzoate (B1203000) researchgate.net |

| Benzoyl chloride | Benzenecarbonyl chloride wikipedia.org |

| Thionyl chloride | |

| Oxalyl chloride | |

| Isocoumarins | |

| Phthalides |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₃ | sigmaaldrich.com |

| Molecular Weight | 274.70 g/mol | sigmaaldrich.com |

| CAS Number | 58249-87-9 | sigmaaldrich.com |

| Melting Point | 59-61 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

(2-carbonochloridoylphenyl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEQFYWNFHWPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206980 | |

| Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-87-9 | |

| Record name | 2-[(Benzoyloxy)methyl]benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(benzoyloxy)methyl]benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways to 2 Benzoyloxymethyl Benzoyl Chloride

Precursor-Based Methodologies for Carboxylic Acid Chlorination

The conversion of the carboxylic acid group (-COOH) to an acyl chloride (-COCl) is typically achieved by treating the acid with a suitable chlorinating agent. The reactivity of these agents and the stability of the starting material and product dictate the choice of reagent and reaction conditions.

The most direct and common method for preparing 2-(Benzoyloxymethyl)benzoyl chloride is the reaction of its immediate precursor, 2-((Benzoyloxy)methyl)benzoic acid , with a chlorinating agent. masterorganicchemistry.comlibretexts.org This process directly converts the carboxylic acid functionality into the desired acyl chloride. Several standard chlorinating agents are effective for this transformation, with the choice often depending on the scale of the reaction, desired purity, and the tolerance of other functional groups in the molecule. chemguide.co.uk

Commonly employed chlorinating agents include:

Thionyl chloride (SOCl₂): A widely used reagent that converts carboxylic acids into acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.uklibretexts.orgyoutube.com The reaction can be performed neat or in an inert solvent. commonorganicchemistry.comprepchem.com

Oxalyl chloride ((COCl)₂): This is another effective reagent that is often used for milder reaction conditions. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and proceeds at or below room temperature. commonorganicchemistry.comyoutube.com Its byproducts (CO₂, CO, HCl) are also volatile. libretexts.org

Phosphorus pentachloride (PCl₅): A solid reagent that reacts readily with carboxylic acids at room temperature. chemguide.co.uk The workup involves separating the liquid acyl chloride from the liquid byproduct, phosphorus oxychloride (POCl₃). A similar compound, 2-(benzyloxy)benzoyl chloride, has been synthesized using PCl₅ in diethyl ether. chemicalbook.com

The general reaction is as follows: C₆H₅COOCH₂C₆H₄COOH + Chlorinating Agent → C₆H₅COOCH₂C₆H₄COCl

Table 1: Comparison of Common Chlorinating Agents for Conversion of Carboxylic Acids

| Chlorinating Agent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in solvent (e.g., Toluene, DCM), often with reflux | SO₂, HCl (gaseous) | Volatile byproducts simplify workup. chemguide.co.uk | Harsh conditions may not be suitable for sensitive substrates. |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM) with catalytic DMF, room temperature | CO, CO₂, HCl (gaseous) | Milder conditions, high selectivity. wikipedia.org | More expensive than SOCl₂; catalyst can form carcinogenic byproducts. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | Inert solvent or neat, often at room temperature | POCl₃, HCl | Highly reactive, effective at low temperatures. | Liquid byproduct (POCl₃) requires separation, typically by distillation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Heated reaction | H₃PO₃ | Effective for certain substrates. | Less reactive than PCl₅; requires heat; solid byproduct. chemguide.co.ukresearchgate.net |

While direct chlorination is the most straightforward pathway, alternative multi-step synthetic routes can be envisioned starting from simpler, more readily available benzoic acid derivatives. One plausible, albeit more complex, route could start from 2-methylbenzoic acid . This would involve a sequence such as:

Chlorination: Conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride using a standard chlorinating agent. prepchem.com

Benzylic Halogenation: Radical bromination of the methyl group to yield 2-(bromomethyl)benzoyl chloride .

Nucleophilic Substitution: Esterification via substitution of the bromine with a benzoate (B1203000) salt, such as sodium benzoate, to form the final product, this compound.

Mechanistic Aspects of Precursor Conversion to Acyl Chloride Functionality

The conversion of a carboxylic acid to an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The core of the mechanism involves converting the hydroxyl (-OH) group, which is a poor leaving group, into a much better leaving group. masterorganicchemistry.comlibretexts.org

With Thionyl Chloride (SOCl₂): The reaction begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. youtube.comrsc.org This forms a protonated chlorosulfite intermediate. A chloride ion is expelled and subsequently acts as a nucleophile, attacking the carbonyl carbon. libretexts.org This leads to a tetrahedral intermediate that collapses, expelling the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide and a chloride ion, driving the reaction to completion. youtube.comchemistrysteps.com

With Oxalyl Chloride ((COCl)₂): When catalyzed by N,N-dimethylformamide (DMF), the mechanism involves the initial formation of a reactive Vilsmeier reagent (a chloro-iminium intermediate) from the reaction between oxalyl chloride and DMF. wikipedia.orgyoutube.com The carboxylic acid then reacts with this Vilsmeier reagent. The oxygen of the carboxylic acid attacks the electrophilic carbon of the iminium ion. The resulting intermediate readily collapses, releasing the acyl chloride, regenerating the DMF catalyst, and producing carbon dioxide and carbon monoxide as gaseous byproducts. youtube.comlibretexts.org

Reactivity and Mechanistic Investigations of 2 Benzoyloxymethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2-(Benzoyloxymethyl)benzoyl chloride readily undergoes nucleophilic acyl substitution, a two-step addition-elimination mechanism. The carbonyl carbon of the acyl chloride is the primary site of attack by a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, regenerating the carbonyl double bond and yielding the acylated product. The presence of the benzoyloxymethyl substituent can influence the reactivity of the acyl chloride, though detailed kinetic and thermodynamic studies specific to this compound are not extensively documented in publicly available literature.

Reaction with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)

The reaction of this compound with oxygen-centered nucleophiles such as alcohols, phenols, and carboxylates results in the formation of the corresponding esters and anhydrides. These reactions are fundamental in organic synthesis for the construction of ester linkages.

The table below illustrates the expected relative reactivity of this compound with various oxygen-centered nucleophiles based on general principles of nucleophilicity.

| Nucleophile | Structure | Expected Relative Reactivity | Product |

| Methanol (B129727) | CH₃OH | High | Methyl 2-(benzoyloxymethyl)benzoate |

| Phenol | C₆H₅OH | Moderate | Phenyl 2-(benzoyloxymethyl)benzoate |

| Sodium Acetate | CH₃COONa | High | Acetic 2-(benzoyloxymethyl)benzoic anhydride |

Note: This table is based on general reactivity principles and not on specific experimental data for this compound.

Base catalysis is commonly employed in the O-acylation reactions of acyl chlorides to enhance the reaction rate and to neutralize the hydrochloric acid byproduct. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), can activate the acyl chloride by forming a more reactive acylpyridinium or acylammonium salt. Alternatively, the base can deprotonate the alcohol or phenol, increasing its nucleophilicity. The choice of base and reaction conditions can be critical in achieving high yields and preventing side reactions.

Reaction with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)

The reaction of this compound with nitrogen-centered nucleophiles, particularly primary and secondary amines, is a robust method for the formation of amides. This reaction is of particular importance due to the application of the 2-(benzoyloxymethyl)benzoyl group as a protective moiety for amines.

The reaction of this compound with amines to form amides is typically carried out under Schotten-Baumann conditions. springernature.combiosynth.comwikipedia.org This involves reacting the acyl chloride with the amine in the presence of an aqueous base, such as sodium hydroxide, or an organic base like pyridine. springernature.com The base serves to neutralize the hydrochloric acid formed during the reaction, thus preventing the protonation of the unreacted amine and driving the reaction to completion. springernature.combyjus.com The use of a biphasic system, with the reactants in an organic solvent and the base in an aqueous phase, is a common practice. wikipedia.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. springernature.com The base then deprotonates the resulting protonated amide.

The table below provides a general representation of the Schotten-Baumann reaction for the formation of amides from this compound.

| Amine | Base | Typical Solvent | Product |

| Primary Amine (R-NH₂) | NaOH (aq) / Pyridine | Dichloromethane / Water | N-alkyl-2-(benzoyloxymethyl)benzamide |

| Secondary Amine (R₂NH) | NaOH (aq) / Pyridine | Dichloromethane / Water | N,N-dialkyl-2-(benzoyloxymethyl)benzamide |

Note: This table represents generalized conditions based on the principles of the Schotten-Baumann reaction.

The 2-(benzoyloxymethyl)benzoyl group has been identified as a useful protecting group for amines, particularly in the synthesis of nucleosides. researchgate.net A key feature of this protecting group is that it forms an amide that exhibits the lability of an ester, facilitating its removal under conditions that might not cleave a standard amide bond. This unique property is valuable in complex multi-step syntheses where selective deprotection is required. The protection of an amine with this compound would proceed via the formation of the corresponding N-[2-(benzoyloxymethyl)benzoyl] amide. The conditions for the removal of this protecting group would likely involve ester hydrolysis conditions, such as treatment with a base, which would be milder than the harsh conditions often required for amide cleavage. This allows for the selective deprotection of the amine in the presence of other, more robust amide functionalities.

Reaction with Sulfur-Centered Nucleophiles (e.g., Thiols)

The benzoyl chloride functional group is an excellent acylating agent, readily undergoing nucleophilic acyl substitution. Sulfur-centered nucleophiles, such as thiols (R-SH) and their corresponding conjugate bases, thiolates (R-S⁻), are particularly effective in these reactions due to the high nucleophilicity of sulfur. libretexts.org The reaction of this compound with a thiol proceeds via the established addition-elimination mechanism at the electrophilic carbonyl carbon of the acyl chloride.

The general mechanism involves:

Nucleophilic Attack: The sulfur atom of the thiol attacks the carbonyl carbon of the benzoyl chloride. This step forms a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A subsequent deprotonation of the sulfur atom (if the reaction started with the neutral thiol) by a mild base yields the final product.

The primary product of this reaction is a thioester, specifically an S-alkyl or S-aryl 2-(benzoyloxymethyl)benzothioate. The benzoyloxy group typically remains intact under these conditions, as the acyl chloride is significantly more electrophilic and susceptible to nucleophilic attack. This reactivity is consistent with the general use of benzoyl chloride derivatives in the synthesis of thioesters. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The unique ortho-disubstituted structure of this compound, with two reactive functional groups in close proximity, creates the potential for intramolecular reactions. The most plausible pathway is an intramolecular cyclization driven by the nucleophilic attack of one of the oxygen atoms of the benzoyloxy group onto the highly electrophilic carbonyl carbon of the benzoyl chloride.

This intramolecular nucleophilic acyl substitution would proceed as follows:

The carbonyl oxygen of the adjacent benzoyloxy group acts as an intramolecular nucleophile.

It attacks the benzoyl chloride's carbonyl carbon, leading to the formation of a five-membered ring intermediate.

The chloride ion is eliminated, resulting in a stable cyclic product.

The expected product of this cyclization is 3-benzoyloxyphthalide . This type of reaction, where neighboring groups participate in a transformation, is a common feature in the chemistry of ortho-substituted benzene (B151609) derivatives. researchgate.netrsc.orgccspublishing.org.cn While rearrangements like the benzilic acid rearrangement are known for 1,2-dicarbonyl compounds, the most favored pathway for this compound is this direct intramolecular cyclization due to the favorable positioning of the participating groups. wikipedia.org

Electrophilic Aromatic Substitution Reactions (if applicable)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the feasibility of this reaction on this compound is severely limited by the electronic properties of its substituents. The molecule contains two aromatic rings with different substitution patterns.

Ring A (Benzoyl Chloride Moiety): The benzoyl chloride group (-COCl) is a powerful electron-withdrawing group. Such groups strongly deactivate the aromatic ring towards attack by electrophiles and are meta-directors. uci.edumsu.edu Therefore, any EAS reaction on this ring would be extremely slow and require harsh conditions.

Given that both rings are deactivated, and that the molecule possesses highly reactive acyl chloride and ester functionalities, electrophilic aromatic substitution is not considered a viable or synthetically useful reaction pathway. uomustansiriyah.edu.iq The conditions typically required for EAS (e.g., strong Lewis acids for Friedel-Crafts reactions or concentrated acids for nitration) would likely promote other reactions, such as decomposition or intermolecular acylation, before any significant ring substitution occurs. uomustansiriyah.edu.iqwikipedia.org

Derivatives and Analogues of 2 Benzoyloxymethyl Benzoyl Chloride: Synthetic Strategies and Transformative Potential

Synthesis of Substituted 2-(Benzoyloxymethyl)benzoyl chlorides

The synthesis of substituted derivatives of 2-(benzoyloxymethyl)benzoyl chloride can be achieved by introducing various functional groups onto its two aromatic rings. These modifications can significantly alter the electronic properties and reactivity of the molecule. The parent compound itself can be synthesized from 2-(hydroxymethyl)benzoic acid, which is first benzoylated and then converted to the acyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.comnih.govlibretexts.org

Halogenation and Alkylation of Aromatic Rings

Halogenation

Halogenation of the aromatic rings of this compound can be achieved through electrophilic aromatic substitution. The conditions for halogenation depend on the desired regioselectivity. The benzene (B151609) ring of the benzoyl chloride moiety is deactivated by the electron-withdrawing acyl chloride group (-COCl), which directs incoming electrophiles to the meta-position. wikipedia.org Conversely, the benzoyloxy ring is deactivated by the ester group, which is also meta-directing.

Chlorination can be performed using chlorine (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.org Bromination is typically carried out with bromine (Br₂) and a similar Lewis acid catalyst. These reactions generally require forcing conditions due to the deactivated nature of the rings. The benzylic carbon offers another site for radical halogenation, for instance using N-Bromosuccinimide (NBS), which could lead to bromination at the methylene (B1212753) bridge under radical initiation conditions. nih.gov

Alkylation

Friedel-Crafts alkylation of the aromatic rings presents significant challenges. chemguide.co.uk Both the acyl chloride and the ester groups are strongly deactivating, making the aromatic rings poor nucleophiles for reacting with carbocation electrophiles generated from alkyl halides. chemguide.co.uklibretexts.org Furthermore, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of products. chemguide.co.uk Due to these limitations, direct Friedel-Crafts alkylation on this compound is generally not a viable synthetic route. Alternative strategies would involve synthesizing the desired alkyl-substituted benzoic acid precursors first and then assembling the final molecule. libretexts.org

| Transformation | Reagent(s) | Catalyst | Typical Conditions |

|---|---|---|---|

| Aromatic Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Inert solvent, heat |

| Aromatic Bromination | Br₂ | FeBr₃ or AlBr₃ | Inert solvent, heat |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, light) | CCl₄, reflux |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings is typically accomplished by starting with appropriately substituted precursors rather than direct modification of the final molecule. For instance, to introduce a nitro group (an EWG), nitration of a precursor like 2-methylbenzoic acid could be performed, followed by subsequent synthetic steps.

The synthesis of substituted benzoyl chlorides often begins with the corresponding substituted benzoic acids, which are then treated with a chlorinating agent such as thionyl chloride. chemguide.co.uk This approach allows for a wide variety of functional groups to be incorporated. For example, methoxy (B1213986) (an EDG) or nitro (an EWG) substituted 2-(benzoyloxymethyl)benzoyl chlorides can be prepared from the respective methoxy- or nitro-substituted 2-(hydroxymethyl)benzoic acid precursors.

| Desired Substituent | Type | Potential Precursor Molecule | Synthetic Approach |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | 4-Methoxy-2-(hydroxymethyl)benzoic acid | Benzoylation, then chlorination |

| -NO₂ (Nitro) | Electron-Withdrawing | 5-Nitro-2-(hydroxymethyl)benzoic acid | Benzoylation, then chlorination |

| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | 2-(Hydroxymethyl)-5-(trifluoromethyl)benzoic acid | Benzoylation, then chlorination |

Functional Group Interconversions of the Acyl Chloride Moiety

The acyl chloride group is a highly reactive functional group that serves as an excellent starting point for numerous transformations. acs.orgacs.org It readily undergoes nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups. acs.org

Conversion to Esters, Amides, and Anhydrides

Esters

This compound reacts readily with alcohols and phenols to form esters. acs.org The reaction is typically carried out at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.org This method is highly efficient for ester synthesis. acs.orgresearchgate.net For example, reaction with methanol (B129727) would yield methyl 2-(benzoyloxymethyl)benzoate.

Amides

The reaction with ammonia, primary amines, or secondary amines provides the corresponding amides. nih.gov Adding the acyl chloride to a concentrated solution of the amine results in a vigorous reaction to form the amide. researchgate.net Two equivalents of the amine are generally used; one acts as the nucleophile, and the second acts as a base to neutralize the generated HCl. acs.org For instance, reaction with aniline (B41778) would produce N-phenyl-2-(benzoyloxymethyl)benzamide.

Anhydrides

Symmetrical or mixed anhydrides can be synthesized from this compound. Reaction with a carboxylate salt (e.g., sodium benzoate) or a carboxylic acid in the presence of a base like pyridine leads to the formation of a carboxylic anhydride. acs.orgmdpi.com For example, reacting this compound with sodium 2-(benzoyloxymethyl)benzoate would yield the symmetrical anhydride.

| Target Functional Group | Nucleophile | Base (if needed) | Product Class |

|---|---|---|---|

| Ester | Alcohol (R'-OH) | Pyridine, Triethylamine | 2-(Benzoyloxymethyl)benzoate ester |

| Amide (Primary) | Ammonia (NH₃) | Excess NH₃ | 2-(Benzoyloxymethyl)benzamide |

| Amide (Secondary) | Primary Amine (R'-NH₂) | Excess R'-NH₂ | N-substituted-2-(benzoyloxymethyl)benzamide |

| Anhydride | Carboxylate (R'-COO⁻) | - | Mixed or Symmetrical Anhydride |

Reduction and Oxidation Reactions

Reduction

The acyl chloride group can be selectively reduced to an aldehyde or further to a primary alcohol. A common method for the partial reduction to an aldehyde is the Rosenmund reduction, which uses hydrogen gas over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline). More modern reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures, can also achieve this transformation effectively. Further reduction to the primary alcohol, 2-(benzoyloxymethyl)benzyl alcohol, can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation

The direct oxidation of an acyl chloride functional group is not a common transformation in synthetic organic chemistry, as the carbon atom is already in a high oxidation state (+3). Reactions classified as oxidations involving acyl chlorides typically occur at other parts of the molecule or involve the acyl chloride as a precursor for generating other oxidizing species. For example, benzoyl chloride can be used to generate benzoyl peroxide, but this involves a reaction with hydrogen peroxide rather than a direct oxidation of the acyl chloride group itself.

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | LiAl(O-t-Bu)₃H | Anhydrous ether, -78 °C |

| Aldehyde | H₂, Pd/BaSO₄, Quinoline (Rosenmund) | Toluene, heat |

| Primary Alcohol | LiAlH₄, then H₂O workup | Anhydrous ether, 0 °C to RT |

Exploration of Chiral Analogues and Stereoselective Synthesis

The structure of this compound is achiral. However, chiral analogues can be designed and synthesized by introducing stereogenic centers. A key position for introducing chirality is the methylene bridge, for instance, by replacing one of the hydrogen atoms with a substituent like an alkyl or aryl group.

The stereoselective synthesis of such chiral analogues would necessitate starting with enantiomerically pure precursors. A plausible synthetic route would begin with a chiral derivative of 2-methylbenzoic acid where the benzylic position is stereospecifically functionalized. For example, asymmetric hydrogenation of an appropriately substituted acrylic acid derivative could yield a chiral 2-(hydroxymethyl)propanoic acid building block.

Alternatively, a resolution of a racemic mixture of a key intermediate, such as a chiral 2-(1-hydroxyethyl)benzoic acid, could be employed. nih.gov Once the chiral acid precursor is obtained, it can be carried through the benzoylation and chlorination steps to yield the final chiral this compound analogue. The synthesis of chiral molecules often relies on chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome.

A hypothetical stereoselective synthesis might involve:

Asymmetric Synthesis of a Precursor: Synthesizing a chiral alcohol, for example, (R)- or (S)-2-(1-hydroxyethyl)benzoic acid, using asymmetric catalysis.

Esterification: Reacting the chiral alcohol with benzoyl chloride to form the corresponding chiral benzoate (B1203000) ester.

Chlorination: Converting the carboxylic acid group of the chiral ester into the acyl chloride using a mild chlorinating agent to avoid racemization.

Such chiral analogues could be valuable as derivatizing agents for determining the absolute configuration of other molecules or as building blocks in the synthesis of complex, stereochemically defined target molecules. researchgate.net

Structure-Reactivity Relationships in Benzoyloxymethyl-Substituted Benzoyl Systems

The acyl chloride moiety is the principal site of reactivity, a characteristic shared with its parent compound, benzoyl chloride. wikipedia.org Benzoyl chlorides are classic acylating agents that readily react with a variety of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. wikipedia.orgmedcraveonline.com The mechanism of these reactions can vary significantly, ranging from a direct carbonyl addition-elimination pathway to a dissociative S(N)1-type mechanism involving a benzoyl cation intermediate, depending on the substituents and the solvent environment. nih.gov

In the context of this compound, the ortho-positioned benzoyloxymethyl group exerts significant influence.

Electronic Effects: Substituents on either the benzoyl or the benzoyloxymethyl ring can modulate the electrophilicity of the acyl chloride carbon. Electron-withdrawing groups (EWGs) on the benzoyl ring enhance the positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease its reactivity. This principle is well-documented for substituted benzoyl chlorides, where substrates like p-nitrobenzoyl chloride exemplify a high response to solvent nucleophilicity via an addition-elimination mechanism. nih.gov

Steric Hindrance: The bulky benzoyloxymethyl group at the ortho position sterically hinders the approach of nucleophiles to the acyl chloride carbonyl. This steric effect can slow down reaction rates compared to unhindered benzoyl chlorides. Studies on related systems have shown that steric hindrance can favor certain reaction pathways; for instance, in benzyl-substituted carbanions, the effect is more pronounced for more hindered centers. nih.gov

Intramolecular Interactions: The proximity of the ester group to the acyl chloride functionality opens the possibility for intramolecular reactions or interactions, although this is less common than intermolecular reactions.

Leaving Group Ability: The reactivity of acyl chlorides is also tied to the nature of the leaving group. In halide systems, the typical reactivity order is I⁻ > Br⁻ > Cl⁻, corresponding to decreasing bond strengths. nih.gov

The nature of the nucleophile is another critical determinant of the reaction outcome. A study on the analogous 2-(chloroseleno)benzoyl chloride demonstrated that different nucleophiles react at different sites. researchgate.net For instance, primary amino groups were found to be highly reactive, leading to simultaneous selenenylation and acylation. researchgate.net This suggests that in this compound, strong nucleophiles will preferentially attack the more electrophilic and accessible acyl chloride position.

Solvent choice also plays a pivotal role. In polar aprotic solvents, intramolecular S(N)2 reactions are often favored over protonation, as observed in studies of substituted 3-(benzoyl)benzyl carbanions in DMSO versus water. nih.gov For benzoyl chloride solvolysis, mechanistic pathways are highly sensitive to changes in solvent ionizing power and nucleophilicity. nih.gov

The following table summarizes the general effects of structural and environmental factors on the reactivity of benzoyl systems, which can be extrapolated to understand the behavior of this compound and its analogues.

Table 1: Influence of Structural and Environmental Factors on Reactivity of Benzoyl Systems

| Factor | Modification | Predicted Effect on Reactivity at Acyl Chloride | Rationale |

|---|---|---|---|

| Electronic Effect | Electron-Withdrawing Group (e.g., -NO₂) on the benzoyl ring | Increase | Enhances electrophilicity of the carbonyl carbon. nih.gov |

| Electron-Donating Group (e.g., -OCH₃) on the benzoyl ring | Decrease | Reduces electrophilicity of the carbonyl carbon. | |

| Steric Effect | Bulky ortho-substituent (e.g., the benzoyloxymethyl group) | Decrease | Hinders the approach of nucleophiles to the carbonyl carbon. nih.gov |

| Nucleophile | Strong nucleophile (e.g., primary amine) | Favors acylation | The acyl chloride is a highly reactive electrophile. wikipedia.orgresearchgate.net |

| Weak nucleophile | Slower reaction rate | Requires more forcing conditions or catalytic activation. | |

| Solvent | High polarity / Ionizing power | Can promote S(N)1-type mechanism | Stabilizes the formation of a cationic intermediate. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of "2-(Benzoyloxymethyl)benzoyl chloride" in solution. While specific mechanistic studies on this compound are not widely published, the principles of NMR analysis can be applied to predict its spectral features and to study its reactions. Both ¹H and ¹³C NMR are crucial for confirming the compound's identity and for tracking the transformation of functional groups during chemical processes.

In a typical ¹H NMR spectrum of "this compound," distinct signals would be expected for the aromatic protons of the two benzene (B151609) rings and the methylene (B1212753) (-CH₂-) protons. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the benzoyl chloride ring would likely appear at different chemical shifts compared to those on the benzoyloxy ring due to the differing electronic effects of the acyl chloride and ester groups.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Key signals would include those for the two carbonyl carbons (one for the acyl chloride and one for the ester), the methylene carbon, and the various aromatic carbons. The precise chemical shifts can aid in distinguishing between isomers and in identifying reaction intermediates.

Mechanistic studies often employ advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), to establish connectivity between protons and carbons, providing unambiguous structural assignments. Kinetic analysis of reactions involving "this compound" can also be performed using in-situ NMR monitoring, which allows for the real-time tracking of reactant consumption and product formation, offering insights into reaction rates and mechanisms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (benzoyl chloride ring) | 7.5 - 8.2 | 128 - 135 |

| Aromatic Protons (benzoyloxy ring) | 7.4 - 8.1 | 128 - 134 |

| Methylene Protons (-CH₂-) | ~5.4 | ~65 |

| Carbonyl Carbon (C=O, acyl chloride) | - | ~168 |

| Carbonyl Carbon (C=O, ester) | - | ~166 |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For "this compound," the IR spectrum is dominated by characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features in the IR spectrum would be the strong stretching vibrations of the two carbonyl (C=O) groups. The carbonyl group of the acyl chloride is expected to absorb at a higher wavenumber (typically 1770-1815 cm⁻¹) compared to the ester carbonyl group (typically 1735-1750 cm⁻¹). This difference allows for the clear distinction between these two functionalities within the same molecule.

Other significant absorption bands include the C-O stretching vibrations of the ester group, which typically appear in the 1000-1300 cm⁻¹ region, and the C-Cl stretching vibration of the acyl chloride, which is expected in the 650-850 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. Analysis of the IR spectra of reaction mixtures can provide qualitative information about the conversion of reactants to products, for example, by monitoring the disappearance of a reactant's characteristic peak and the appearance of a product's peak. libretexts.orgnist.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Note: Values are typical ranges and can be influenced by the molecular environment.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Acyl Chloride (C=O) | Stretching | 1770 - 1815 |

| Ester (C=O) | Stretching | 1735 - 1750 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Acyl Chloride (C-Cl) | Stretching | 650 - 850 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For "this compound," electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for "this compound" would likely involve the cleavage of the ester and acyl chloride functionalities. For instance, the loss of a chlorine radical (•Cl) or a benzoyl group (C₆H₅CO•) would lead to characteristic fragment ions. A prominent fragment ion often observed for benzoylated compounds is the benzoyl cation (m/z 105). nih.govlibretexts.org The analysis of these fragmentation patterns helps to confirm the structure of the parent molecule and to identify unknown byproducts or degradation products in a sample.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound Note: The relative intensities of these fragments will depend on the ionization method and energy.

| m/z | Proposed Fragment | Formula |

| 274/276 | Molecular Ion ([M]⁺) | C₁₅H₁₁ClO₃ |

| 239 | [M - Cl]⁺ | C₁₅H₁₁O₃ |

| 169 | [M - C₆H₅CO]⁺ | C₈H₆ClO |

| 139 | [C₈H₆OCl]⁺ | C₈H₆OCl |

| 121 | [C₇H₅O₂]⁺ | C₇H₅O₂ |

| 105 | [C₆H₅CO]⁺ | C₇H₅O |

| 77 | [C₆H₅]⁺ | C₆H₅ |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating "this compound" from impurities, unreacted starting materials, and other products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like "this compound." A reverse-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

For purity assessment, a validated HPLC method is used to separate the main compound from any potential impurities. The area of the peak corresponding to "this compound" relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. A diode-array detector (DAD) or a UV-Vis detector is commonly used for detection, set at a wavelength where the compound exhibits strong absorbance. The development of a stability-indicating HPLC method is crucial to separate the active compound from its degradation products formed under various stress conditions. jocpr.comjpionline.org

A typical reverse-phase HPLC method for a related compound, 2-methyl-benzoyl chloride, utilizes a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid on a C18 column. sielc.com Similar conditions would likely be applicable for "this compound," with adjustments to the gradient and mobile phase composition to achieve optimal separation.

Table 4: Example HPLC Method Parameters for Analysis of Related Benzoyl Chlorides Note: These are example parameters and would need to be optimized for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with phosphoric acid or formic acid) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

While "this compound" itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of any volatile byproducts or reactants that may be present in a reaction mixture. It is particularly useful for identifying and quantifying low molecular weight compounds that could arise from side reactions or decomposition.

In GC-MS, the volatile components of a sample are separated in a gas chromatograph and then directly introduced into a mass spectrometer for detection and identification. The retention time in the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, allowing for confident identification of the compounds. nih.gov

For instance, if a reaction involving "this compound" were to produce volatile species such as benzyl (B1604629) chloride or benzoic acid (after derivatization), GC-MS would be the method of choice for their analysis. The technique offers high sensitivity and selectivity, making it suitable for trace-level analysis of volatile impurities. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and popular technique for the analysis of complex mixtures, particularly in the field of metabolomics. chromatographyonline.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov LC-MS/MS is adept at separating a wide array of metabolites from biological samples. chromatographyonline.com However, a significant challenge arises with highly polar analytes, which often show poor retention on the hydrophobic stationary phases of commonly used reversed-phase columns. chromatographyonline.comresearchgate.net This can lead to co-elution with salts from the sample matrix, causing ion suppression and a reduction in the mass spectrometry signal. chromatographyonline.com To overcome these limitations, various strategies are employed, including the use of chemical derivatization to modify the analytes' properties. chromatographyonline.comresearchgate.netoup.com

Derivatization Strategies Utilizing Benzoyl Chloride for Enhanced Analytical Detection

Chemical derivatization with benzoyl chloride (BzCl) is a highly effective strategy to improve the analysis of small molecules in biological samples by LC-MS/MS. chromatographyonline.comresearchwithrowan.com This technique is particularly valuable for polar metabolites that are otherwise difficult to analyze. chromatographyonline.comresearchgate.net The derivatization process involves the reaction of benzoyl chloride with various functional groups, including primary and secondary amines, phenols, thiols, and some alcohols. nih.govdaneshyari.com This reaction, known as benzoylation, follows the Schotten-Baumann reaction scheme. chromatographyonline.com

The addition of a nonpolar benzoyl group to polar analytes increases their hydrophobicity. chromatographyonline.comresearchgate.net This enhanced hydrophobicity leads to increased retention on reversed-phase liquid chromatography columns, which helps to resolve the analytes from the sample matrix and reduce ion suppression. nih.gov The derivatization reaction with benzoyl chloride is notably fast, often requiring less than a minute for sample preparation at room temperature. chromatographyonline.com The resulting benzoylated products are stable, with reports indicating stability for up to six months when stored at -80°C. chromatographyonline.com Furthermore, the benzoyl groups are easily fragmented during MS/MS analysis, which aids in the detection and quantification of the analytes. chromatographyonline.com

Improving Sensitivity and Selectivity for Polar Metabolites

The derivatization of polar metabolites with benzoyl chloride significantly enhances both the sensitivity and selectivity of their detection by LC-MS/MS. chromatographyonline.com Many metabolites, due to their high polarity, are challenging to retain on reversed-phase chromatography columns, a common tool in metabolomics. researchgate.net Chemical derivatization alters the physicochemical properties of these molecules, improving their chromatographic behavior and ionization efficiency. oup.comnih.gov

Benzoyl chloride is particularly effective in this regard. By introducing a hydrophobic benzoyl moiety, the retention of polar analytes on reversed-phase columns is increased. researchgate.netresearchgate.net This improved retention separates the analytes from the void volume where salts and other matrix components elute, thereby reducing matrix effects and ion suppression. chromatographyonline.com Consequently, the sensitivity of detection can be dramatically increased, with some studies reporting up to a 1,000-fold increase for certain analytes. researchgate.netnih.gov

The selectivity of the analysis is also improved. The derivatization process adds a common structural tag to the analytes, which can be used for selective detection in MS/MS. nih.gov The benzoyl group provides a characteristic fragment ion (m/z 105) upon collision-induced dissociation, which can be used for precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect benzoylated compounds. nih.gov Furthermore, unique fragment ions can be chosen for detection to increase the selectivity of the assay for specific compounds. nih.gov The use of stable isotope-labeled benzoyl chloride (¹³C₆-BzCl) allows for the generation of internal standards for each analyte, leading to more accurate and precise quantification. daneshyari.comresearchgate.net This approach has been successfully applied to quantify dissolved polar metabolites in complex matrices like seawater. nih.gov

Applications in Targeted Metabolomics of Neurochemicals

Benzoyl chloride derivatization coupled with LC-MS/MS has proven to be a valuable tool for the targeted metabolomics of neurochemicals. daneshyari.comnih.gov This methodology allows for the robust monitoring of a wide range of neurologically relevant compounds from various biological samples. nih.govgeomar.de

One significant application is the development of widely targeted assays for neurochemicals. A method has been reported for the simultaneous analysis of 70 neurologically relevant compounds, including catecholamines, indoleamines, amino acids, polyamines, and their metabolites. daneshyari.comnih.govgeomar.de This method has been successfully applied to diverse and complex matrices such as rat microdialysate, human cerebrospinal fluid (CSF), human serum, and fly tissue homogenate and hemolymph. daneshyari.comnih.govgeomar.de The limits of detection for most of these compounds were below 10 nM, with relative standard deviations under 10%. nih.govgeomar.de

The derivatization with benzoyl chloride enhances the retention of these often polar neurochemicals on reversed-phase columns and improves their ionization efficiency, leading to better sensitivity and quantification. researchgate.net For instance, an earlier targeted method using this technique allowed for the separation of 17 neurochemicals from a dialysate sample in just 8 minutes. chromatographyonline.com This demonstrates the utility of benzoyl chloride derivatization for creating key components in widely targeted analytical assays for neurochemical research. chromatographyonline.com

Table 1: Examples of Neurochemicals Analyzed Using Benzoyl Chloride Derivatization LC-MS/MS

| Compound Class | Examples of Analyzed Compounds |

| Catecholamines | Dopamine, Norepinephrine, Epinephrine |

| Indoleamines | Serotonin, Melatonin |

| Amino Acids | Glutamate, GABA, Glycine |

| Polyamines | Putrescine, Spermidine, Spermine |

| Trace Amines | Tyramine, Octopamine |

| Antioxidants | Glutathione, Ascorbic Acid |

| Energy Compounds | ATP, ADP, AMP |

This table is illustrative and based on compounds mentioned in targeted metabolomics studies utilizing benzoyl chloride derivatization. daneshyari.comnih.govgeomar.de

Optimization of Derivatization Conditions (e.g., pH, Reagent Concentration, Reaction Time)

The efficiency and reproducibility of benzoyl chloride derivatization are highly dependent on the reaction conditions. Therefore, optimization of parameters such as pH, reagent concentration, and reaction time is crucial for developing robust analytical methods. nih.gov

The benzoylation reaction is base-catalyzed and proceeds via the Schotten-Baumann reaction mechanism. chromatographyonline.comacs.org The initial methods for neurochemical analysis using benzoyl chloride involved multiple reagent addition steps, including a sodium tetraborate (B1243019) buffer to create basic pH conditions. nih.govnih.gov However, further studies have streamlined this process. For instance, it was found that a single reagent addition containing sodium carbonate for pH control, benzoyl chloride in acetonitrile, and internal standards could simplify the workflow and improve sensitivity and reproducibility for many neurochemicals. nih.gov

The concentration of the benzoyl chloride reagent is another critical parameter. A 2% (v/v) solution of benzoyl chloride in acetonitrile is commonly used. nih.govnih.gov The reaction is typically very fast, often completing in under a minute at room temperature. chromatographyonline.com For the analysis of metabolites in saline samples, the derivatization was optimized by adding the benzoyl chloride reagent directly to the basified aqueous sample and mixing vigorously until the insoluble reagent beads disappeared, which took about 5 minutes. acs.org

The choice of solvent for the internal standards has also been a subject of optimization. While initial protocols used dimethyl sulfoxide (B87167) (DMSO), it was found that this could suppress the signal for some analytes. nih.gov Optimizing these conditions is essential for achieving the desired sensitivity, selectivity, and robustness of the analytical method for various applications, from analyzing neurochemicals in CSF to quantifying metabolites in seawater. nih.govacs.org

Table 2: Summary of Optimized Benzoyl Chloride Derivatization Conditions

| Parameter | Optimized Condition | Rationale/Benefit |

| pH Control | Sodium Carbonate | Simplified reagent addition, improved sensitivity and reproducibility. nih.gov |

| Reagent | 2% (v/v) Benzoyl Chloride in Acetonitrile | Commonly used and effective concentration. nih.govnih.gov |

| Reaction Time | < 1 minute to 5 minutes | Rapid reaction at room temperature. chromatographyonline.comacs.org |

| Sample Mixing | Vortexing or vigorous inversion | Ensures complete reaction, especially with insoluble reagent in aqueous samples. acs.orgnih.gov |

常见问题

Q. Critical Factors :

- Moisture exclusion (reacts violently with water, producing HCl) .

- Temperature control (exothermic reactions may require cooling).

- Catalyst purity (anhydrous AlCl₃ is essential for Friedel-Crafts) .

Basic: How does this compound differ structurally and reactively from benzyl chloride?

- Structural Differences :

- Reactivity :

Basic: What safety protocols are critical when handling this compound?

- Reactivity Hazards :

- PPE Requirements :

- Impervious gloves (nitrile or neoprene), sealed goggles, and respirators for vapor control .

- Use in fume hoods with dry chemical fire extinguishers (avoid water/foam) .

- Carcinogenicity : Classified as IARC Group 2A (probable human carcinogen) based on animal studies .

Advanced: How can this compound be used to derivatize polar metabolites in LC-MS/MS analysis?

- Methodology :

- pH 8–9 buffer (supports nucleophilic attack on -COCl).

- Use deuterated internal standards (e.g., benzoyl-d₅ chloride) for quantification .

- Applications : Analysis of rat brain dialysate, human CSF, and serum for neurochemical profiling .

Advanced: How can conflicting data on carcinogenicity (IARC 2A vs. EPA B2) inform risk assessment in laboratory settings?

- Evidence Synthesis :

- IARC 2A : Based on sufficient animal evidence (rodent tumors) but limited human data .

- EPA B2 : Aligns with IARC but emphasizes inadequate human evidence .

- Risk Mitigation :

- Adhere to ALARA (As Low As Reasonably Achievable) exposure limits.

- Implement regular health monitoring for chronic exposure .

Advanced: What strategies optimize acylation reactions using this compound in moisture-sensitive environments?

- Techniques :

- Troubleshooting :

- Low yields may indicate moisture ingress (verify solvent purity via Karl Fischer titration).

Advanced: How does hydrolysis of this compound impact reaction design?

- Kinetics : Hydrolysis in aqueous media produces 2-(benzoyloxymethyl)benzoic acid and HCl. Rate increases with temperature .

- Mitigation :

- Use aprotic solvents (e.g., DMF) for reactions requiring water-sensitive conditions.

- Add molecular sieves to scavenge trace moisture .

Advanced: What analytical methods resolve conflicting data on the compound’s reactivity with amines vs. alcohols?

- Competitive Reactivity Studies :

- Findings : Amines react faster due to higher nucleophilicity, but steric hindrance in bulky amines reduces efficacy .

Advanced: How should waste containing this compound be deactivated and disposed?

- Deactivation Protocol :

- Slowly add waste to a 10% NaOH solution in an ice bath to hydrolyze residual -COCl groups.

- Neutralize with HCl post-hydrolysis before disposal .

- Documentation : Track waste volumes and disposal methods per EPA/OSHA guidelines .

Advanced: How can computational modeling predict the stability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。